3-(Thiophen-2-ylmethyl)pyrrolidine
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Overview
Description
3-(Thiophen-2-ylmethyl)pyrrolidine is an organic compound with the molecular formula C9H13NS It consists of a pyrrolidine ring substituted with a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-ylmethyl)pyrrolidine typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of thiophene-2-carbaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrrolidine amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-ylmethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur, used in the synthesis of various pharmaceuticals and materials.
Pyrrolidine: A five-membered nitrogen-containing ring, commonly found in natural products and pharmaceuticals.
Thiophene-2-carbaldehyde: A precursor in the synthesis of 3-(Thiophen-2-ylmethyl)pyrrolidine.
Uniqueness
This compound is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
1188264-43-8 |
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Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H13NS/c1-2-9(11-5-1)6-8-3-4-10-7-8/h1-2,5,8,10H,3-4,6-7H2 |
InChI Key |
DZBDYMFOWFPTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=CS2 |
Origin of Product |
United States |
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